molecular formula C9H17NO4S2 B3829075 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B3829075
M. Wt: 267.4 g/mol
InChI Key: KQYCDWKMXZTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidine-1-sulfonyl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a five-membered thiolane ring (a sulfur-containing tetrahydrothiophene derivative) with a piperidine sulfonyl substituent at the 3-position. The "1lambda6" notation indicates the hypervalent oxidation state of sulfur in the sulfonyl group (SO₂), which is critical for its electronic and steric properties.

Properties

IUPAC Name

3-piperidin-1-ylsulfonylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S2/c11-15(12)7-4-9(8-15)16(13,14)10-5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYCDWKMXZTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of piperidine-1-sulfonyl chloride with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This can affect various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant structural analog identified is 4-(Piperidin-1-yl)-1lambda6-thiomorpholine-1,1-dione (CAS: 866020-54-4), which shares a sulfur-containing heterocyclic core and a piperidine substituent but differs in ring size and substituent positioning .

Data Table: Structural and Physicochemical Comparison
Property 3-(Piperidine-1-sulfonyl)-1lambda6-thiolane-1,1-dione 4-(Piperidin-1-yl)-1lambda6-thiomorpholine-1,1-dione
Molecular Formula Not explicitly reported (inferred: C₈H₁₃NO₄S₂) C₉H₁₈N₂O₂S
Molar Mass (g/mol) ~263 (estimated) 218.32
Core Ring Structure Thiolane (5-membered ring) Thiomorpholine (6-membered ring)
Substituent Position 3-position of thiolane 4-position of thiomorpholine
Sulfur Oxidation State +4 (sulfonyl group) +4 (sulfonyl group)
Reported Applications Limited public data No direct therapeutic data reported

Structural Analysis

Ring Size and Flexibility: The thiolane ring (5-membered) in the target compound confers greater ring strain and conformational rigidity compared to the thiomorpholine (6-membered) analog. This may influence binding affinity in biological systems.

Substituent Effects :

  • The piperidine sulfonyl group in the target compound introduces a bulkier substituent compared to the piperidinyl group in the analog. This difference could modulate solubility, metabolic stability, and membrane permeability.

Electronic Properties :

  • Both compounds feature a sulfonyl group, which is electron-withdrawing and may enhance hydrogen-bonding capacity. However, the positioning of this group relative to the heterocyclic nitrogen (if present) varies, altering charge distribution.

Research Findings and Limitations

Potential for Drug Development

  • While neither compound has reported clinical applications, their structural features align with known sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors). Further studies on enzyme binding assays or ADMET profiling are warranted.

Biological Activity

3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a piperidine ring and a thiolane ring, has a molecular formula of C9H18N2O2S and a molecular weight of approximately 218.32 g/mol . This article explores its biological activity, including antimicrobial and anticancer properties, interactions with biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C9H18N2O2S\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves the modulation of cell membrane integrity and interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been reported to interact with specific enzymes involved in cancer cell proliferation, notably through the modulation of the MAPK/ERK signaling pathway, which plays a crucial role in cellular growth and differentiation . In vitro studies have demonstrated that 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

The biological activity of 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione is largely attributed to its ability to bind selectively to various enzymes and receptors. This binding can modulate enzyme activity through competitive inhibition or allosteric modulation. The interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within enzyme active sites .

Comparative Analysis

To better understand the uniqueness of 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione, it is useful to compare it with similar compounds:

Compound Name Structural Features Unique Properties
Piperidin-4-ylamineContains piperidine ringSimple amine structure; less complex than target
4-PiperidoneKetone functional groupExhibits different reactivity due to carbonyl group
2-ThiazolidinoneContains a thiazolidine ringDifferent sulfur-containing heterocycle
3-ThiomorpholineMorpholine ring with sulfurUnique nitrogen-sulfur heterocycle

The distinct combination of piperidine and thiolane rings in 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione confers unique chemical reactivity and biological properties not found in these other compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Activity : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(Piperidine-1-sulfonyl)-1λ6-thiolane-11-dione led to a dose-dependent decrease in cell proliferation, with IC50 values indicating potent anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 2
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.